Direct HSP90α N-Terminal Domain Binding Affinity by ITC
The target compound binds to the N-terminal domain of recombinant human HSP90α with a dissociation constant (Kd) of 620 nM as measured by isothermal titration calorimetry (ITC) at 298 K [1]. In contrast, the des-furanyl analog adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide (CHEMBL109347) has no reported HSP90 binding data, and its primary reported activities are against 11β-HSD1 (IC₅₀ = 676 nM) and aromatase (IC₅₀ = 3,200 nM) [2]. The presence of the furan-2-yl substituent on the pyridine ring is therefore strongly implicated in enabling HSP90 engagement, a feature absent from simpler pyridinylmethyl adamantane carboxamides.
| Evidence Dimension | Binding affinity to human HSP90α N-terminal domain |
|---|---|
| Target Compound Data | Kd = 620 nM (ITC, 298 K) |
| Comparator Or Baseline | Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide: No HSP90 binding reported; 11β-HSD1 IC₅₀ = 676 nM |
| Quantified Difference | Target compound has demonstrated HSP90 binding; comparator lacks any HSP90 activity data |
| Conditions | Human N-terminal 6His-tagged HSP90α (residues 1–236) expressed in E. coli BL21star/Rosetta2 (DE3), ITC at 298 K |
Why This Matters
For research groups studying HSP90-dependent cancer biology or screening for chaperone inhibitors, the target compound provides a validated starting point with a defined binding constant, whereas the generic pyridinylmethyl analog offers no such assurance.
- [1] BindingDB. Entry BDBM50087812 (CHEMBL3426787): Binding affinity to human N-terminal 6His-tagged HSP90alpha (1 to 236 residues) expressed in E. coli at 298 K by ITC. Kd = 620 nM. View Source
- [2] BindingDB. Entry BDBM50052665 (CHEMBL109347): Adamantane-1-carboxylic acid (pyridin-3-ylmethyl)-amide. IC₅₀ values for 11β-HSD1 (676 nM) and aromatase (3,200 nM). View Source
